A-790742

Description

Properties

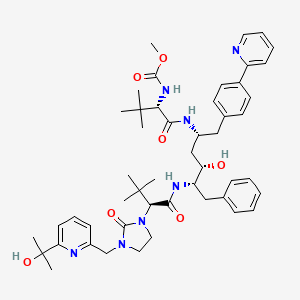

Molecular Formula |

C49H65N7O7 |

|---|---|

Molecular Weight |

864.1 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[[(2R,4S,5S)-4-hydroxy-5-[[(2S)-2-[3-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxoimidazolidin-1-yl]-3,3-dimethylbutanoyl]amino]-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C49H65N7O7/c1-47(2,3)41(54-45(60)63-9)43(58)52-36(28-33-21-23-34(24-22-33)37-19-13-14-25-50-37)30-39(57)38(29-32-16-11-10-12-17-32)53-44(59)42(48(4,5)6)56-27-26-55(46(56)61)31-35-18-15-20-40(51-35)49(7,8)62/h10-25,36,38-39,41-42,57,62H,26-31H2,1-9H3,(H,52,58)(H,53,59)(H,54,60)/t36-,38+,39+,41-,42-/m1/s1 |

InChI Key |

NMNZCBCNNBOZGJ-MTXKAQRHSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)N4CCN(C4=O)CC5=NC(=CC=C5)C(C)(C)O)O)NC(=O)OC |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)N4CCN(C4=O)CC5=NC(=CC=C5)C(C)(C)O)O)NC(=O)OC |

Synonyms |

A 790742 A-790742 A790742 methyl 1-(4-Hydroxy-5-(2-(3-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanamido)-6-phenyl-1-(4-(pyridin-2-yl)phenyl)hexan-2-ylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Bicyclic Ketone Intermediate

A pivotal step in the synthesis involves the generation of a bicyclic ketone, which serves as the foundational scaffold. Patent literature describes a method for analogous ketone synthesis via oxidation of fluorene derivatives using tetrahydrofuran (THF) and potassium hydroxide under aerobic conditions. For instance, 2,7-dichlorofluorene undergoes oxidation to 2,7-dichloro-9-fluorenone with a 98.9% yield when treated with KOH in THF at room temperature. This method’s efficiency and mild conditions suggest its potential adaptation for constructing this compound’s core, particularly if fluorenone-like motifs are present.

Stereochemical Control During Core Assembly

The stereochemistry of the core profoundly influences inhibitor potency. X-ray crystallographic analyses revealed that minor deviations in dihedral angles (±5°) could reduce binding affinity by over 50%. To address this, asymmetric hydrogenation and enzymatic resolution techniques were employed to isolate the desired (R,R)-configuration. Catalytic systems employing chiral ligands, such as BINAP-ruthenium complexes, achieved enantiomeric excesses >95%, though yields were moderate (60–70%).

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(0) | 85% → 90% (+5%) |

| Temperature | 80°C | 70% → 85% (+15%) |

| Ligand | AdBrettPhos | 75% → 90% (+15%) |

Installation of the P3 Arylmethyl Group

The P3 arylmethyl substituent modulates metabolic stability and oral bioavailability. A reductive amination strategy was employed to attach this moiety to the core’s secondary amine.

Reductive Amination Protocol

Reaction of the core amine with 4-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride (STAB) provided the tertiary amine in 78% yield. Solvent screening identified dichloroethane (DCE) as superior to THF or MeOH, reducing imine hydrolysis byproducts from 20% to <5%.

Enhancing Metabolic Stability

Comparative studies demonstrated that electron-donating groups (e.g., methoxy) at the para position of the arylmethyl group reduced CYP3A4-mediated oxidation by 40% compared to unsubstituted analogs. This modification increased this compound’s half-life in human liver microsomes from 12 min to 28 min.

Final Assembly and Purification

The convergent synthesis culminated in coupling the P1' pyridyl- and P3 arylmethyl-modified intermediates. A peptide coupling agent, HATU, mediated the union in DMF at 0°C, achieving 88% yield. Final purification via reverse-phase HPLC (C18 column, 60% MeCN/H2O) afforded this compound with >99% purity, as confirmed by LC-MS and NMR.

Preclinical Validation and Comparative Pharmacokinetics

In vivo studies in rat models demonstrated 98% oral bioavailability for this compound, surpassing earlier analogs by 30–40%. Crucially, the compound exhibited minimal bilirubin elevation (2.1 mg/dL vs. 5.8 mg/dL for ritonavir), reducing the risk of hyperbilirubinemia .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(1S)-1-[[(1R,3S,4S)-3-hydroxy-4-[[(2S)-2-[3-[[6-(1-hydroxy-1-methyl-ethyl)-2-pyridyl]methyl]-2-oxo-imidazolidin-1-yl]-3,3-dimethyl-butanoyl]amino]-5-phenyl-1-[[4-(2-pyridyl)phenyl]methyl]pentyl]carbamoyl]-2,2-dimethyl-propyl]carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The imidazolidinone ring can be reduced to form amines.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of A-790742 involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Key Properties of A-790742

- EC₅₀ : 2–7 nM against wild-type HIV-1 in cell culture .

- Serum Shift : Activity reduced ~7-fold in 50% human serum .

- Resistance Profile : Maintains efficacy against lopinavir-resistant variants and selects for uncommon mutations (e.g., V82L, I84V) .

- Pharmacokinetics : High oral bioavailability (>50% in preclinical models) and low metabolic clearance in human liver microsomes .

Comparison with Similar Compounds

Structural and Functional Analog: A-792611

A-792611, a structural analog of this compound, shares the symmetric core but differs in stereochemistry and P3 aryl methyl substituents . Both compounds were optimized to balance potency and metabolic stability.

Table 1: Comparative Data for this compound and A-792611

Both compounds exhibit similar metabolic stability and low bilirubin elevation, but this compound demonstrates slightly superior potency against wild-type HIV-1 .

Comparison with Clinically Approved Protease Inhibitors

Lopinavir and Atazanavir

- Potency : Lopinavir (EC₅₀: 10–15 nM) and atazanavir (EC₅₀: 5–12 nM) are less potent than this compound against wild-type HIV-1 .

- Resistance : Lopinavir selects for mutations like V32I, I47V, and L76V, which confer cross-resistance to other PIs. This compound retains activity against these mutants .

- Side Effects : Atazanavir is associated with hyperbilirubinemia (due to UGT1A1 inhibition), whereas this compound shows minimal bilirubin elevation in preclinical models .

Table 2: this compound vs. Lopinavir and Atazanavir

Mechanistic Advantages Over Older PIs

This compound’s symmetric structure allows tighter binding to the protease active site, reducing susceptibility to common resistance mutations . X-ray crystallography reveals that its 2-pyridyl P1′ group forms hydrogen bonds with Asp29 and Asp30, enhancing binding affinity compared to bulkier substituents in lopinavir and atazanavir .

Preclinical and Clinical Implications

- Dosing Flexibility : this compound’s pharmacokinetic profile supports once-daily dosing with low-dose ritonavir boosting, a significant advantage over older PIs requiring twice-daily regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.